molecular formula C19H28O2 B1512851 [2H6]-Dhea CAS No. 1261254-39-0

[2H6]-Dhea

Cat. No.: B1512851
CAS No.: 1261254-39-0
M. Wt: 294.5 g/mol
InChI Key: FMGSKLZLMKYGDP-BQXVJGQMSA-N
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Description

Dehydroepiandrosterone-d5 is deuterium labeled dehydro epiandrosterone. Dehydro epiandrosterone is a major secretory steroidal product of the adrenal gland;  secretion progresively declines with aging. May have estrogen-or androgen-like effects depending on the hormonal milieu. Intracellularly converted to androstenedione. It is used in treatment of menopausal syndrome.

Scientific Research Applications

Impact on Longevity and Age-related Diseases

Research has highlighted the significant role of Dehydroepiandrosterone (DHEA) in longevity and age-related diseases. DHEA acts as an inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), leading to reduced NADPH levels and lowered oxygen-free radical production. This action is vital in combating oxidative stress, which is a major contributor to aging, cancer, atherosclerosis, and Alzheimer's disease. Experimental studies indicate that DHEA and related steroids inhibit inflammation, epithelial hyperplasia, carcinogenesis, and atherosclerosis through these pathways. These findings suggest potential applications of DHEA in managing age-related diseases and promoting longevity (Schwartz & Pashko, 2004).

Effects in Depression and Psychiatric Illnesses

DHEA has been studied for its benefits in treating depression and depressive symptoms in various psychiatric and medical illnesses. Clinical studies have shown significant improvements in patients with depression, schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency. However, results in patients with fibromyalgia and autoimmune diseases have been mixed. The research highlights the potential of DHEA as a treatment option for depression and depressive symptoms, especially in mild or resistant cases (Peixoto et al., 2014).

Role in Immune System Regulation

DHEA has been identified as a natural enhancer of interleukin 2 synthesis by helper T cells. This function points to DHEA's significant role in regulating the immune system. Its effects on lymphocyte activation and IL 2 production suggest that DHEA could be an important regulator in both normal and pathological conditions involving the immune system (Daynes, Dudley, & Araneo, 1990).

Antioxidant Properties and Liver Cell Protection

DHEA's antioxidant properties have been explored, especially in its protective effects against lipid peroxidation in human liver cell lines. Concentration-dependent studies reveal that DHEA can either limit or induce oxidative stress, demonstrating its potential in modulating cellular responses to oxidative damage (Gallo et al., 1999).

Influence on Cardiovascular Disorders

DHEA's role in cardiovascular health has been noted, particularly in its association with reduced atherosclerosis risk. Studies in animal models have shown that DHEA supplementation leads to a significant reduction in plaque size and fatty infiltration in the heart and liver. This suggests DHEA's potential in preventing or managing cardiovascular diseases (Gordon, Bush, & Weisman, 1988).

Influence on Cancer Prevention

DHEA's cancer-preventive actions have been linked to its ability to inhibit glucose-6-phosphate dehydrogenase, thereby affecting NADPH levels critical for carcinogen metabolism. Its protective effects against various forms of cancer, including breast, lung, and colon, are supported by its influence on cellular proliferation and metabolic pathways (Schwartz, Pashko, & Whitcomb, 1986).

Metabolism and Pharmacological Actions

Investigations into DHEA's metabolism and pharmacological actions have revealed its impact on various physiological processes, including its conversion to androgens and estrogens in peripheral tissues. This process, known as intracrinology, plays a significant role in the local formation of sex steroids, influencing treatments for cancers like breast and prostate cancer and potential applications in hormone replacement therapy (Labrie et al., 2005).

Mechanism of Action

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i3D,7D2,11D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGSKLZLMKYGDP-BQXVJGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746304
Record name (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261254-39-0
Record name (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1261254-39-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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